molecular formula C9H8O B1315258 Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde CAS No. 78926-35-9

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde

Cat. No.: B1315258
CAS No.: 78926-35-9
M. Wt: 132.16 g/mol
InChI Key: CAGLJCIYRHLVFP-UHFFFAOYSA-N
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Description

Bicyclo[420]octa-1,3,5-triene-7-carbaldehyde is an organic compound with a unique bicyclic structure It is characterized by a fused ring system that includes a benzene ring and a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde can be achieved through several methods. One common approach involves the use of a rhodium (I) complex as a catalyst. This method starts with terminal aryl alkynes, which undergo head-to-tail homocoupling followed by zipper annulation to form the desired bicyclic structure . The reaction conditions typically involve the use of a flexible NHC-based pincer ligand, which facilitates the interconversion between coordination modes required for the transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of catalytic synthesis and annulation reactions can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives may be studied for potential biological activity.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde depends on its specific application. In chemical reactions, its reactivity is influenced by the electronic properties of the bicyclic structure and the functional groups present. The molecular targets and pathways involved would vary based on the context of its use, such as in biological systems or material science.

Comparison with Similar Compounds

Similar Compounds

    Benzocyclobutene: Similar bicyclic structure but lacks the aldehyde group.

    Benzocyclobutane: Another bicyclic compound with a different ring fusion pattern.

    1,2-Dihydrobenzocyclobutene: A reduced form of benzocyclobutene.

Uniqueness

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c10-6-8-5-7-3-1-2-4-9(7)8/h1-4,6,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGLJCIYRHLVFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506101
Record name Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78926-35-9
Record name Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde
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Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde
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Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde
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Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde
Reactant of Route 5
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde
Reactant of Route 6
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde

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